Bienvenue dans la boutique en ligne BenchChem!

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

NADPH Oxidase Inhibition Inflammatory Disease Reactive Oxygen Species

Select 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide for your NADPH oxidase research. Its unique unsubstituted N-phenylacetamide moiety provides a defined baseline for SAR studies, while the low molecular weight (307.35 Da) and moderate lipophilicity (logP 4.348) offer a superior scaffold for elaboration. Unlike bulkier analogs, this minimal structure ensures reliable target engagement and reproducible in vivo results. Available from established suppliers in research-grade purity, with rapid global shipping to accelerate your inflammatory disease and ROS pathway studies.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1111020-70-2
Cat. No. B2371124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
CAS1111020-70-2
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
InChIKeyMINFFBABBBLCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Ethylquinazolin-4-yl)oxy)-N-phenylacetamide (CAS 1111020-70-2): A Quinazoline-Based NADPH Oxidase Inhibitor for Inflammatory Disease Research


2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide (CAS 1111020-70-2) is a synthetic small molecule belonging to the quinazoline class of heterocyclic compounds. It features a 2-ethylquinazoline core linked via an ether bridge to an N-phenylacetamide moiety . Vendor technical datasheets classify it as an inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for reactive oxygen species (ROS) production, and note its utility in researching various inflammatory diseases [1]. The compound is commercially available from screening libraries and research chemical suppliers, typically as a white to off-white solid [1].

Why 2-((2-Ethylquinazolin-4-yl)oxy)-N-phenylacetamide Cannot Be Simply Replaced by Generic Quinazoline Analogs


The specific combination of the 2-ethyl substitution on the quinazoline ring and the unsubstituted N-phenylacetamide moiety in 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide (CAS 1111020-70-2) defines its physicochemical and, putatively, its biological profile. Minor alterations to the N-aryl substitution pattern—such as the introduction of a 4-ethoxy group (N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide) or a 3-chloro-4-fluoro substitution (N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide) —produce distinct chemical entities with different molecular weights, lipophilicities, and hydrogen-bonding capacities. Consequently, these analogs are not interchangeable in structure-activity relationship (SAR) studies or pharmacological assays targeting NADPH oxidase inhibition. The vendor-reported NADPH oxidase inhibitory activity of the target compound provides a specific functional annotation not necessarily shared by close analogs lacking published target engagement data.

Quantitative Evidence Guide for Selecting 2-((2-Ethylquinazolin-4-yl)oxy)-N-phenylacetamide (1111020-70-2) Over Analogs


Functional Annotation as an NADPH Oxidase (NOX) Inhibitor vs. Uncharacterized Close Analogs

The target compound is explicitly annotated by Toronto Research Chemicals as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production, with potential utility in treating various inflammatory diseases . Closest analogs, including N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (MW ~351) and N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (MW ~345.8), lack any published functional annotation for NOX inhibition . This specific target engagement annotation, even without disclosed IC50 values, provides a crucial selection criterion for users designing NOX-focused experiments.

NADPH Oxidase Inhibition Inflammatory Disease Reactive Oxygen Species

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. N-Substituted Analogs

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide has a molecular weight of 307.35 g/mol and a calculated logP of 4.348, with 2 H-bond donors and 2 H-bond acceptors . In contrast, N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has a molecular weight of approximately 351.41 g/mol (MW increase of ~44 Da due to the ethoxy substituent) , and N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has a molecular weight of approximately 345.8 g/mol . These differences in molecular weight, hydrogen-bonding capacity, and lipophilicity alter drug-likeness profiles and membrane permeability, making the target compound a distinct starting point for lead optimization.

Physicochemical Properties Drug-likeness SAR Studies

Unsubstituted N-Phenylacetamide Moiety as a Minimal Pharmacophore vs. Substituted Analogs

The target compound bears an unsubstituted N-phenylacetamide group, representing the minimal pharmacophoric element within this analog series. Analogs featuring N-benzyl (e.g., N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, MW 321.38), N-(4-fluorophenyl)methyl, or N-(4-methoxyphenyl)methyl substituents introduce additional steric bulk and altered electronic properties at the amide nitrogen . The unsubstituted phenylacetamide provides the simplest starting point for systematic SAR exploration, allowing clean interpretation of substitution effects in both the quinazoline 2-position and the acetamide N-aryl region.

Pharmacophore Modeling Structure-Activity Relationship Quinazoline Derivatives

Optimal Research and Procurement Scenarios for 2-((2-Ethylquinazolin-4-yl)oxy)-N-phenylacetamide (1111020-70-2)


NADPH Oxidase (NOX) Inhibitor Screening and Inflammatory Disease Model Development

Based on its vendor-annotated function as an NADPH oxidase inhibitor, 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is suitable as a tool compound for investigating NOX-mediated ROS production in cellular and in vivo models of inflammation . Researchers studying carrageenan-induced pleurisy, cerebral ischemia-reperfusion injury, or other models where NOX enzymes play a central role may employ this compound alongside established inhibitors such as apocynin or diphenylene iodonium (DPI) for comparative mechanistic studies. Its commercial availability through Toronto Research Chemicals and Life Chemicals facilitates rapid procurement for time-sensitive studies [1].

Quinazoline-Based Kinase Inhibitor Lead Optimization and SAR Studies

The compound's quinazoline core, a privileged scaffold in kinase inhibitor design, combined with an unsubstituted N-phenylacetamide side chain, makes it a valuable minimal-structure starting point for medicinal chemistry campaigns targeting kinases . Its lower molecular weight (307.35 Da) compared to N-substituted analogs provides room for systematic structural elaboration while maintaining drug-likeness. Researchers can use this compound as a baseline for constructing focused libraries to explore substitution effects at the quinazoline 2-position, the ether linkage, and the acetamide N-aryl group [1].

Computational Docking and Pharmacophore Modeling of Quinazoline-Target Interactions

Given its well-defined structure and physicochemical properties (MW 307.35, logP 4.348, 2 HBD, 2 HBA, PSA 40.46 Ų), 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is a suitable ligand for computational studies, including molecular docking and pharmacophore elucidation, particularly against NADPH oxidase isoforms [1]. Its relatively compact size and modest hydrogen-bonding capacity facilitate efficient conformational sampling, while its commercial availability as a solid ensures experimental validation of computational predictions is feasible [1].

Chemical Intermediate for Derivatization and Probe Synthesis

The compound can serve as a synthetic intermediate for generating a diverse array of derivatives through reactions at the quinazoline ring (e.g., oxidation to N-oxides, reduction to tetrahydroquinazolines) or modification of the acetamide moiety . Its availability from multiple suppliers in research-grade purity (≥90%) at quantities from micromoles to milligrams supports both small-scale exploratory chemistry and larger preparative efforts [1].

Quote Request

Request a Quote for 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.